p-Toluenesulfonic acid

Description

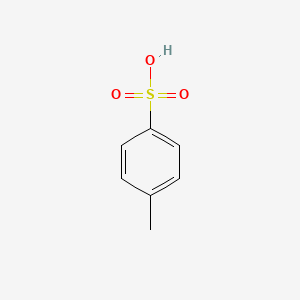

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7SO3H, Array, C7H8O3S | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0026701 | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

140 °C @ 20 MM HG, Boiling point = 38 °C | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC LEAFLETS OR PRISMS | |

CAS No. |

104-15-4 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGV5ZG5741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Methodologies for P Toluenesulfonic Acid Synthesis and Purification

Industrial-Scale Synthetic Routes for p-Toluenesulfonic Acid Production

The primary industrial method for producing this compound is the electrophilic aromatic sulfonation of toluene (B28343). wikipedia.orgatamanchemicals.com This process, while well-established, is the subject of ongoing research to optimize reaction conditions and explore more efficient sulfonating agents.

The sulfonation of toluene is a reversible reaction, typically carried out using concentrated sulfuric acid. spegroup.ru The electrophile in this reaction can be free sulfur trioxide (SO₃) or the HSO₃⁺ cation, both present in concentrated sulfuric acid. spegroup.ru A critical aspect of process optimization is the removal of water, which is formed as a byproduct. To shift the reaction equilibrium toward the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation with toluene. wikipedia.orgspegroup.ru

Recent research has focused on intensifying reaction conditions to improve selectivity and efficiency. The use of microreactors, for instance, has demonstrated significant potential. Studies have investigated the effects of various process parameters on the sulfonation of toluene with SO₃ in a microreactor system. researchgate.net

| Resulting Selectivity | 96.54% p-TSA | Under these optimized conditions, high selectivity for the para-isomer and only 0.33% for the meta-isomer was achieved. researchgate.net |

Furthermore, studies using rotor-stator spinning disc reactors with fuming sulfuric acid have shown that intensified mixing and rapid heat removal can improve selectivity towards para-toluenesulfonic acid and reduce the formation of byproducts such as di-sulfonated compounds. utwente.nl

While sulfuric acid is common, alternative reagents are used to achieve different reaction profiles, particularly higher selectivity for the para isomer.

Sulfur Trioxide (SO₃): SO₃ is a highly reactive sulfonating agent. nih.gov A key process involves using sulfur trioxide dissolved in liquid sulfur dioxide (SO₂). google.comgoogle.com In this method, liquid toluene and the SO₃-SO₂ mixture are added simultaneously to the reactor. google.com This technique allows for the production of toluenesulfonic acid with a very high ratio of the para isomer to the ortho isomer. google.comgoogle.com The process typically uses a molar ratio of 0.9 to 1.25 moles of SO₃ per mole of toluene. google.comgoogle.com

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another effective sulfonating agent mentioned in the chemical literature for aromatic sulfonation. nih.govgoogle.comedpsciences.org

Comparison of Common Sulfonating Agents for Toluene

| Sulfonating Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | High temperature, azeotropic water removal. spegroup.ru | Standard industrial reagent; reaction is reversible. spegroup.ru |

| Fuming Sulfuric Acid (Oleum) | Vigorous reaction, requires good heat control. utwente.nl | Contains excess SO₃; highly reactive, leading to faster rates but potential for byproducts. utwente.nl |

| Sulfur Trioxide (SO₃) in liquid SO₂ | Low temperature, atmospheric pressure. google.comgoogle.com | Highly selective for the para isomer; allows for precise control. google.com |

| Chlorosulfonic Acid (ClSO₃H) | Used in various sulfonation processes. google.comedpsciences.org | Highly reactive; produces hydrogen chloride as a byproduct. |

Research on Enhanced Purification Techniques for this compound

Crude this compound from industrial synthesis contains impurities that must be removed to meet the specifications for its various applications. Common impurities include benzenesulfonic acid, sulfuric acid, and the ortho and meta isomers of toluenesulfonic acid. wikipedia.orgatamanchemicals.com

Crystallization is the primary method for purifying this compound. The most common form supplied is the monohydrate (TsOH·H₂O). wikipedia.org

A widely used purification technique involves recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene. wikipedia.orgatamanchemicals.com This drying step is crucial for removing both excess solvent and the water of crystallization if the anhydrous form is required. wikipedia.org

More advanced strategies have been developed to achieve even higher purity levels.

Composite Solvent Crystallization: A patented method describes adding a compound agent consisting of at least two different solvents to the reaction product. google.com In one example, a mixture of water and ethanol (B145695) (in a mass ratio between 1:1 and 5:1) is added to the crude product, causing the high-purity this compound to crystallize out. google.com This method has been reported to yield a product with 99.7% purity and a free sulfuric acid content as low as 0.13%. google.com

Purification with Gaseous Hydrogen Chloride: Another method involves dissolving the crude acid in a minimal amount of hot water, treating it with activated charcoal to remove colored impurities, and filtering. prepchem.com The filtrate is then strongly cooled, and gaseous hydrogen chloride is passed through the solution, causing the formation of pure white crystals of this compound monohydrate. prepchem.com

The sulfonation of toluene inevitably produces isomeric byproducts, primarily ortho-toluenesulfonic acid and smaller amounts of meta-toluenesulfonic acid. edpsciences.orggoogle.com The separation of the desired para isomer from these byproducts is essential for obtaining high-purity PTSA.

The separation is typically achieved through fractional crystallization, which exploits the differences in solubility between the isomers. A German patent describes a process for separating a mixture containing 75-80% para-toluenesulfonic acid by crystallization from an inert organic solvent. google.com A more direct approach involves adding water to the concentrated synthesis product and then slowly cooling the aqueous solution. google.com The para isomer, being less soluble, crystallizes out and can be separated by filtration or centrifugation, while the ortho and meta isomers remain in the mother liquor. google.com

Another effective separation strategy involves the conversion of the mixed acids into their salts. spegroup.ru The salts of different isomers often exhibit significant differences in solubility in specific solvents, allowing for efficient separation. spegroup.rugoogle.com For example, when a cool reaction mixture is added to a saturated sodium chloride solution, the sodium salt of this compound precipitates while other isomers may remain in solution. spegroup.ru

For analytical purposes, the isomeric distribution in a sample can be determined by converting the acids into their corresponding ethyl esters and analyzing the mixture via gas chromatography. researchgate.net

Catalytic Role of P Toluenesulfonic Acid in Organic Transformations

Mechanistic Studies of p-Toluenesulfonic Acid Catalysis

Understanding the mechanism by which p-TsOH catalyzes reactions is crucial for optimizing reaction conditions and expanding its synthetic utility. Studies have focused on protonation events, reaction pathways, and the kinetics of these catalyzed processes.

The fundamental role of this compound as a catalyst is to act as a source of protons (H⁺). In many reactions, the initial and key mechanistic step is the protonation of a substrate by p-TsOH. p-toluenesulfonicacid-ptbba.com This process is particularly effective for oxygen-containing functional groups, such as carbonyls in aldehydes, ketones, and carboxylic acids. fiveable.mep-toluenesulfonicacid-ptbba.com

The protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. fiveable.mep-toluenesulfonicacid-ptbba.com This activation makes the carbon atom more susceptible to attack by weak nucleophiles, such as alcohols. p-toluenesulfonicacid-ptbba.com For example, in esterification and acetalization reactions, p-TsOH protonates the carbonyl group, which facilitates the nucleophilic addition of an alcohol molecule to form a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com Subsequent proton transfers and the elimination of a water molecule, a good leaving group, lead to the formation of the final product. p-toluenesulfonicacid-ptbba.com The strong acidity of p-TsOH (pKa ≈ -2.8) makes it a highly effective proton donor for initiating these transformations. fiveable.me

In the p-TsOH-catalyzed hydroindolation of indoles, mechanistic studies suggest distinct pathways depending on reaction conditions. mdpi.com The process begins with the nucleophilic addition of indole (B1671886) to a protonated intermediate. This is followed by a deprotonation-protonation sequence and subsequent nucleophilic addition of a second indole molecule to yield the final product. mdpi.com Theoretical studies, such as those using density functional methods, have been employed to investigate the mechanisms and thermodynamic parameters of activation for reactions catalyzed by this compound, providing insight into the transition states involved. researchgate.net

Kinetic studies provide quantitative data on the rates and efficiencies of catalyzed reactions. In situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to monitor the kinetics of homogeneous reactions catalyzed by p-TsOH. acs.orgacs.org This method allows for the real-time quantification of reactants and products in the reaction mixture. acs.org

For instance, the reaction kinetics for the acetylation of 1,2-propylene glycol catalyzed by this compound have been determined using this in situ ¹H NMR method. acs.orgresearchgate.net These investigations characterized the reaction kinetics as a function of temperature, catalyst concentration, and reactant stoichiometry. acs.org The acetylation reactions were modeled as reversible second-order processes, and equilibrium constants were determined experimentally. acs.orgresearchgate.net Such studies have also yielded activation energies for specific reaction steps. For the consecutive acetylation of 1,2-propylene glycol, the activation energy was found to be 56 kJ/mol for the first step and 47 kJ/mol for the second. acs.orgresearchgate.net In the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), kinetic analysis confirmed that the p-TsOH-catalyzed reaction follows a first-order model with a relatively low apparent activation energy of 76.4–125.4 kJ mol⁻¹. rsc.org

This compound as a Brønsted Acid Catalyst in C-C Bond Formations

p-TsOH is an effective Brønsted acid catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Its utility is particularly evident in condensation reactions.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. p-TsOH promotes these reactions by activating one of the reactants through protonation and facilitating the dehydration step.

The Knoevenagel condensation is a classic C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound has proven to be an efficient catalyst for this transformation, often serving as the initial step in one-pot, multi-component reactions. preprints.org

A proposed mechanism for the synthesis of dicoumarols involves an initial p-TsOH-catalyzed Knoevenagel condensation between 4-hydroxycoumarin (B602359) and an aryl glyoxal. scielo.org.zascielo.org.za This step generates a non-isolable α,β-unsaturated carbonyl intermediate. This intermediate is then attacked by a second molecule of 4-hydroxycoumarin via a Michael-type addition, which after enolization, yields the final dicoumarol product. scielo.org.zascielo.org.za The reaction is often carried out in water under reflux, highlighting an environmentally friendly approach. scielo.org.zatandfonline.com The scope of this methodology has been demonstrated with various aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents, which undergo the reaction smoothly to provide the desired products in good yields. tandfonline.com

The following table summarizes the results of p-TsOH-catalyzed Knoevenagel condensation between 4-hydroxycoumarin and various aryl aldehydes for the synthesis of dicoumarols.

| Entry | Aryl Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | C₆H₅CHO | 75 | 94 | tandfonline.com |

| 2 | 4-ClC₆H₄CHO | 70 | 96 | tandfonline.com |

| 3 | 4-MeOC₆H₄CHO | 80 | 91 | tandfonline.com |

| 4 | 4-NO₂C₆H₄CHO | 65 | 98 | tandfonline.com |

| 5 | 3-NO₂C₆H₄CHO | 70 | 95 | tandfonline.com |

| 6 | 2-ClC₆H₄CHO | 85 | 89 | tandfonline.com |

Condensation Reactions

Aldol (B89426) and Claisen-Schmidt Condensation Studies

This compound has proven to be an efficient catalyst for both Aldol and Claisen-Schmidt condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, has been effectively catalyzed by p-TsOH under solvent-free conditions. This method provides an environmentally benign and expeditious route to chalcone (B49325) derivatives.

Research has demonstrated that various aryl aldehydes can react with differently substituted aryl ketones in the presence of a catalytic amount of p-TsOH at moderate temperatures (50–60 °C) to produce the desired chalcones in high yields and in a short period. researchgate.net This solid-phase organocatalysis accelerates the reaction significantly under mild conditions. researchgate.net

In a specific study, the aldol condensation of 1,3-diacetylbenzene (B146489) with various benzaldehyde (B42025) derivatives containing hydroxyl groups was successfully carried out using p-TsOH as a catalyst. This reaction led to the formation of 1,3-bis[3-(substituted phenyl) acryloyl]benzene derivatives, showcasing the utility of p-TsOH in synthesizing more complex structures through aldol-type reactions.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Aryl aldehyde | Aryl ketone | p-TsOH | 50-60 °C, Solvent-free | Chalcone derivative | High |

| 1,3-Diacetylbenzene | Benzaldehyde derivative | p-TsOH | - | 1,3-bis[3-(substituted phenyl) acryloyl]benzene | - |

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds, has been traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). However, these catalysts often suffer from drawbacks such as being corrosive, hazardous, and difficult to handle. This compound monohydrate has been characterized as a convenient, recoverable, safe, and selective catalyst for the Friedel-Crafts alkylation of aromatic nuclei. researchgate.net

p-TsOH efficiently catalyzes the intermolecular coupling of aromatic compounds with activated alkyl halides, alkenes, or tosylates under mild conditions in an open atmosphere. researchgate.net Compared to conventional Friedel-Crafts catalysts, p-TsOH minimizes the formation of undesired byproducts from side reactions like transalkylation and polymerization. researchgate.net The low cost, reusability, and minimal generation of environmentally harmful waste are significant advantages of using p-TsOH. researchgate.net

In the realm of Friedel-Crafts acylation, a novel heterogeneous catalyst system of p-TsOH/graphite (B72142) has been found to be effective for the acylation of aromatic compounds with carboxylic acids. researchgate.net This system allows for the smooth reaction of both aliphatic and aromatic carboxylic acids to yield the corresponding aromatic ketones in high yields. researchgate.net The graphite can be easily recovered and reused. researchgate.net For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) has been studied, demonstrating the applicability of p-TsOH in this transformation. rsc.org

| Aromatic Substrate | Alkylating/Acylating Agent | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Aromatic nucleus | Activated alkyl halides, alkenes, or tosylates | p-TsOH monohydrate | Mild, open atmosphere | Alkylated aromatic compound | - |

| Aromatic compound | Carboxylic acid | p-TsOH/graphite | - | Aromatic ketone | High |

| Anisole | Acetic anhydride | p-TsOH functionalized ionic liquid@Bi-SBA-16 | 100 °C, 4 h | Aromatic ketone | 69.19 |

Cycloaddition Reactions

1,3-Dipolar Cycloaddition Processes

This compound has been identified as a crucial additive in mediating 1,3-dipolar cycloaddition reactions. A notable example is the synthesis of 4-aryl-NH-1,2,3-triazoles from nitroolefins and sodium azide (B81097). tandfonline.comnih.gov This p-TsOH-mediated reaction provides a novel and efficient route to these valuable heterocyclic compounds in high yields. tandfonline.comnih.gov The reaction tolerates a wide range of functional groups and proceeds under mild conditions. tandfonline.com

The optimization of reaction conditions revealed that using 0.5 equivalents of p-TsOH at 60 °C in DMF as a solvent resulted in a 93% yield of 4-phenyl-NH-1,2,3-triazole. acs.org This method has been successfully applied to a variety of nitroolefins with both electron-donating and electron-withdrawing groups on the aryl ring, consistently affording the corresponding triazoles in high to excellent yields. acs.org

| Nitroolefin Substrate | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| (E)-β-nitrostyrene | Sodium azide | p-TsOH (0.5 equiv) | DMF | 60 | 93 |

| (E)-1-(4-methylphenyl)-2-nitroethene | Sodium azide | p-TsOH (0.5 equiv) | DMF | 60 | 95 |

| (E)-1-(4-methoxyphenyl)-2-nitroethene | Sodium azide | p-TsOH (0.5 equiv) | DMF | 60 | 97 |

| (E)-1-(4-chlorophenyl)-2-nitroethene | Sodium azide | p-TsOH (0.5 equiv) | DMF | 60 | 85 |

Ring-Closing and Annulation Strategies

This compound is also instrumental in catalyzing various ring-closing and annulation reactions to construct complex cyclic and heterocyclic frameworks. An unprecedented p-TsOH catalyzed [5+1] and [4+1] annulation of cyclic anhydrides or o-formylbenzoates with o-alkynylanilines has been developed for the synthesis of valuable fused-N-heterocycles, such as isoindolo/pyrido/pyrrolo-quinolinediones and isoindolo-indolones. preprints.org This metal-free, operationally simple, and highly regioselective process is atom-economical and produces high yields. preprints.org

Furthermore, a regioselective annulation of cyclopropane (B1198618) aldehydes with N′-aryl anthranil (B1196931) hydrazides catalyzed by p-TsOH leads to the formation of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones in good to excellent yields. preprints.org This reaction proceeds through a domino imine formation followed by intramolecular cyclization and nucleophilic ring-opening of the cyclopropyl (B3062369) ring. preprints.org

The Pictet-Spengler reaction, a classic acid-catalyzed ring closure of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, is another area where p-TsOH can be employed as the acidic catalyst. wikipedia.orgjk-sci.com This reaction is a powerful tool for the synthesis of a wide range of alkaloids and related compounds. wikipedia.org

| Reaction Type | Reactants | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| [5+1] and [4+1] Annulation | Cyclic anhydrides/o-formylbenzoates and o-alkynylanilines | p-TsOH | Fused-N-heterocycles | High |

| Regioselective Annulation | Cyclopropane aldehydes and N′-aryl anthranil hydrazides | p-TsOH | Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones | 70-85 |

| Pictet-Spengler Reaction | β-arylethylamine and aldehyde/ketone | p-TsOH | Tetrahydroisoquinoline | - |

This compound in Heterocycle Synthesis

Multi-Component Reactions for Diverse Heterocyclic Scaffolds

Multi-component reactions (MCRs) are highly efficient processes for the synthesis of complex molecules, and this compound has been widely used as a catalyst in this domain for the construction of diverse heterocyclic scaffolds.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic MCR for the synthesis of dihydropyrimidines. The use of p-TsOH as a catalyst in this reaction has been shown to provide significantly higher yields compared to the classical reaction conditions. tandfonline.comresearchgate.net For example, the reaction of an aldehyde, a β-ketoester, and urea in refluxing ethanol (B145695) with a catalytic amount of p-TsOH affords the corresponding 3,4-dihydropyrimidine-2-one in good to excellent yields (80-90%) with high selectivity. tandfonline.com

Other examples of p-TsOH catalyzed MCRs include the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes, and the synthesis of 2,4-diarylquinolines from arylamine, aryl aldehyde, and aryl acetylene. preprints.org Additionally, p-TsOH catalyzes the three-component reaction of urea, isatin, and 1,3-dicarbonyl compounds to produce spirooxindoles, which are present in many natural products and biologically active compounds, in high yields (90-93%). preprints.org

| Reaction Name/Type | Components | Catalyst | Heterocyclic Product | Yield (%) |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | p-TsOH | Dihydropyrimidines | 80-90 |

| Three-component reaction | Aldehydes, Hydrazines, Alkynes | p-TsOH | 1,3,5-Trisubstituted pyrazoles | 45-88 |

| Three-component reaction | Arylamine, Aryl aldehyde, Aryl acetylene | p-TsOH | 2,4-Diarylquinolines | 60-96 |

| Three-component reaction | Urea, Isatin, 1,3-Dicarbonyl compounds | p-TsOH | Spirooxindoles | 90-93 |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Quinoxalines, Naphthyridines, Triazoles)

p-TsOH serves as an efficient catalyst for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Pyrroles : A one-pot, four-component reaction using polystyrene-supported this compound (PS-PTSA) under microwave irradiation provides a solvent-free and metal-free method for synthesizing diversely functionalized pyrroles. This reaction, involving a β-keto ester, an aromatic aldehyde, a primary amine, and nitromethane, proceeds via a cross-coupling–cyclization–oxidation pathway to afford pyrrole (B145914) derivatives in good to excellent yields (78–93%). The catalyst can be recovered and reused multiple times without a significant loss of activity. fiveable.me

Pyrazoles : p-TsOH catalyzes the solvent-free synthesis of 1,3,5-trisubstituted pyrazole (B372694) derivatives from aldehydes, hydrazines, and alkynes, with yields ranging from 45-88%. nih.gov In another approach, polystyrene-supported this compound has been used as a highly active and reusable heterogeneous catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water, achieving excellent yields. researchgate.netmdpi.com A solvent-free grinding method using p-TsOH also facilitates the rapid synthesis of 5-aminopyrazole derivatives from 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles. google.com

Quinoxalines : The synthesis of quinoxaline (B1680401) derivatives is efficiently achieved through the condensation of 1,2-diamines and 1,2-diketones. Using p-TsOH as a catalyst under solvent-free grinding conditions at room temperature results in excellent yields (up to 90%) in a very short reaction time (5 minutes). rsc.orgrsc.org Another efficient one-pot method involves the p-TsOH-catalyzed cyclization of o-diaminobenzene with 1,2-diaryl-2-hydroxyethanone, using dimethylsulfoxide (DMSO) as a non-toxic oxidant, to produce a broad range of quinoxalines in good yields. acs.org

Naphthyridines : The Friedlander condensation of 2-aminonicotinaldehyde with various active methylene compounds, catalyzed by p-TsOH, produces 1,8-naphthyridines in excellent yields (90-96%) and high purity. nih.gov This solid-state reaction proceeds efficiently at room temperature. nih.gov

Triazoles : p-TsOH has been shown to be a vital additive in the 1,3-dipolar cycloaddition of nitroolefins with sodium azide to synthesize 4-aryl-NH-1,2,3-triazoles. This method provides high yields (66-97%) under mild conditions and tolerates a wide range of functional groups. nih.govresearchgate.net Additionally, p-TsOH has been used as a catalyst in polyethylene glycol (PEG) for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from 2,2,2-trichloroethyl imidates, achieving yields as high as 92%. ucla.edu

Table 1: p-TsOH Catalyzed Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Pyrrole | β-keto ester, aldehyde, amine, nitromethane | PS-PTSA, Microwave, Solvent-free | 78-93% |

| Pyrazole | Aldehyde, hydrazine, alkyne | p-TsOH, Solvent-free | 45-88% |

| Quinoxaline | o-phenylenediamine (B120857), benzil | p-TsOH, Grinding, Room Temp. | 90% |

| 1,8-Naphthyridine | 2-aminonicotinaldehyde, active methylene compound | p-TsOH, Solid-state, Room Temp. | 90-96% |

| 4-Aryl-NH-1,2,3-triazole | Nitroolefin, Sodium Azide | p-TsOH, DMF, 60 °C | up to 93% |

Synthesis of Oxygen-Containing Heterocycles (e.g., Dicoumarols, Chromenes)

The catalytic activity of p-TsOH extends to the synthesis of important oxygen-containing heterocycles.

Dicoumarols : p-TsOH is an effective solid acid catalyst for the synthesis of dicoumarol derivatives. mdma.ch One method involves the reaction of 4-hydroxycoumarin with aryl glyoxals in water under reflux, providing moderate to good yields (up to 65%). mdma.chmdma.chacs.org An alternative route uses the condensation of 4-hydroxycoumarin with various aryl aldehydes in water, also catalyzed by p-TsOH, to produce dicoumarols in good yields ranging from 65-94%. youtube.comresearchgate.net These methods are noted for being environmentally friendly by using water as a solvent. mdma.chyoutube.com

Chromenes : A variety of 2-amino-4H-chromenes can be synthesized through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol. google.com Using p-TsOH as a catalyst in refluxing acetonitrile, this reaction proceeds efficiently. google.com Furthermore, p-TsOH catalyzes the cascade cyclization of readily accessible propynols to synthesize various 4-chromanones with high efficiency, achieving yields up to 99% without the need for costly or toxic metal catalysts.

Table 2: p-TsOH Catalyzed Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Dicoumarol | 4-hydroxycoumarin, aryl glyoxal | p-TsOH, Water, Reflux | up to 65% |

| Dicoumarol | 4-hydroxycoumarin, aryl aldehyde | p-TsOH, Water, Reflux | 65-94% |

| 2-Amino-4H-chromene | Aldehyde, malononitrile, naphthol | p-TsOH, Acetonitrile, Reflux | - |

| 4-Chromanone | Propynol derivative | p-TsOH | up to 99% |

This compound in Esterification and Related Processes

p-TsOH is a cornerstone catalyst for ester synthesis, valued for its effectiveness and applicability in both classical and modern green chemistry protocols.

p-TsOH is a commonly used strong acid catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol. acs.org It accelerates the reaction by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. This catalysis is particularly effective for reactions involving sterically hindered substrates. To drive the equilibrium towards the ester product, methods such as the azeotropic removal of water using a Dean-Stark trap are often employed.

In transesterification reactions, p-TsOH also serves as an efficient catalyst. This is particularly relevant in the production of biodiesel, where p-TsOH-based deep eutectic solvents (DESs) have been developed as effective catalysts. A DES composed of this compound and choline (B1196258) chloride was used to catalyze the transesterification of soybean oil with methanol (B129727), achieving a biodiesel yield of 98.66%. This system has the advantage of the catalyst acting as a heterogeneous phase, allowing for easy separation and removal of the glycerol (B35011) byproduct.

The use of p-TsOH aligns with the principles of green chemistry, particularly in the development of energy-efficient and environmentally benign esterification methods. One notable advancement is the use of ultrasound (sonochemistry) to assist in the synthesis of saturated aliphatic esters from aliphatic acids and alcohols (methanol or ethanol) with p-TsOH as the catalyst. This ultrasound-assisted method allows for good yields under mild conditions and significantly shorter reaction times compared to traditional heating methods. The application of sonochemistry represents a cleaner and more energy-efficient methodology for ester production.

Broader Scope of this compound in Organic Transformations

Beyond heterocycle synthesis and esterification, p-TsOH demonstrates broad utility in other fundamental organic transformations.

p-TsOH is an effective catalyst for Friedel-Crafts type reactions.

Acylation : A heterogeneous catalyst system of p-TsOH on graphite has been shown to be effective for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids, producing aromatic ketones in high yields under solvent-free conditions. In other systems, p-TsOH functionalized ionic liquids have been encapsulated into porous materials to create high-efficiency catalysts for the acylation of anisole with acetic anhydride, achieving an anisole conversion of 85.41%. acs.orgresearchgate.net

Alkylation : Commercially available this compound monohydrate is an efficient, recoverable, and selective catalyst for the Friedel-Crafts alkylation of aromatic compounds. researchgate.netmdma.ch It can catalyze the intermolecular coupling of aromatic nuclei with activated alkyl halides, alkenes, or tosylates under mild, open-atmosphere conditions. researchgate.netmdma.ch Compared to traditional Lewis acid catalysts like AlCl₃, p-TsOH minimizes side reactions such as transalkylation and polymerization. mdma.ch It has also been used in deep eutectic solvents to catalyze the alkylation of p-cresol (B1678582) with tert-butyl alcohol. rsc.org

Deprotection Strategies in Organic Synthesis

This compound (p-TsOH) serves as an effective acidic catalyst for the removal of various protecting groups in organic synthesis. Protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions during chemical transformations. The subsequent removal, or deprotection, of these groups is a critical step, and p-TsOH offers a versatile and efficient means to achieve this, often under mild conditions.

One of the most common applications of p-TsOH in deprotection is the removal of the tert-butoxycarbonyl (Boc) group from amines. The Boc group is widely used to protect amino acids and peptides. Research has demonstrated that p-TsOH can facilitate the high-speed deprotection of Boc-protected amino acids and peptide esters. researchgate.net When conducted in toluene (B28343) under microwave irradiation, the reaction can be completed in as little as 30 seconds. researchgate.net This method is notable for its stability towards other common protecting groups, such as C-peptide benzyl (B1604629) esters, O-benzyl ethers, N-Fmoc, and N-Z groups, allowing for selective deprotection. researchgate.net

Beyond Boc groups, p-TsOH is also utilized in the cleavage of other protecting groups. For instance, it is employed in the deprotection of acetals and ketals to regenerate carbonyl compounds. pharmacyapis.comatamanchemicals.com Harsh conditions are often required for deprotection, but microwave irradiation coupled with a catalyst like p-TsOH can significantly moderate the reaction conditions and shorten reaction times. cem.com The solid, non-corrosive, and easy-to-handle nature of p-TsOH makes it a preferable alternative to strong mineral acids in these transformations. preprints.org

The general mechanism for the acid-catalyzed deprotection of a tetrahydropyranyl (THP) ether, another common protecting group for alcohols, illustrates the role of p-TsOH. The acidic proton from p-TsOH protonates the oxygen atom of the THP ether, initiating the cleavage to release the free alcohol and a resonance-stabilized carbocation, which is then neutralized. commonorganicchemistry.com This highlights its fundamental role as a proton source in facilitating these crucial synthetic steps.

Role in Pharmaceutical Intermediate Synthesis

This compound is a cornerstone catalyst and intermediate in the synthesis of numerous pharmaceutical compounds and their precursors. atamanchemicals.comnbinno.com Its utility stems from its strong, non-oxidizing acidic nature and its convenient solid form, which simplifies handling compared to liquid acids. preprints.orgnbinno.com

A significant application of p-TsOH is as an intermediate in the production of antibiotics like doxycycline (B596269) and pesticides such as dicofol. atamanchemicals.comguidechem.com As a catalyst, it drives a wide array of reactions crucial for building complex molecular architectures found in medicinally active compounds. atamanchemicals.com For example, this compound esters are used as alkylating agents and catalysts in the synthesis and purification of drug substances. atamanchemicals.com

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, frequently employs p-TsOH as a catalyst. Notable examples include:

Dihydropyrimidinones : These compounds are recognized for their therapeutic properties, including acting as calcium channel blockers. tandfonline.com The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic method for their synthesis. Using p-TsOH as a catalyst in refluxing ethanol significantly improves yields (80–90%) and reduces reaction times compared to the traditional uncatalyzed method. tandfonline.comresearchgate.net

Quinoxaline Derivatives : Quinoxalines are biologically important scaffolds. An efficient and environmentally friendly synthesis involves the reaction of 1,2-diamines and 1,2-diketones catalyzed by p-TsOH. tandfonline.comtandfonline.com This reaction proceeds rapidly at room temperature under solvent-free conditions, achieved simply by grinding the reactants together, offering excellent yields. tandfonline.comtandfonline.comingentaconnect.com

1,5-Benzodiazepine Derivatives : This class of compounds is known for its wide range of therapeutic applications. A facile synthesis method involves the condensation of o-phenylenediamine with ketones. scialert.netscialert.net The use of p-TsOH as a catalyst under solvent-free conditions at 80-85 °C allows for the rapid and high-yield production of these derivatives. scialert.netscialert.netijtsrd.com

The table below summarizes the catalytic role of p-TsOH in the synthesis of some key pharmaceutical intermediates.

| Intermediate Class | Reactants | Catalyst | Conditions | Yield | Reference |

| Dihydropyrimidinones | Aldehyde, β-ketoester, Urea | p-TsOH | Refluxing Ethanol | 80-90% | tandfonline.com |

| Quinoxalines | o-Phenylenediamine, Benzil | p-TsOH (10 mol%) | Solvent-free, Grinding, Room Temp. | 90% | tandfonline.com |

| 1,5-Benzodiazepines | o-Phenylenediamine, Ketones | p-TsOH | Solvent-free, 80-85 °C | High | scialert.net |

Innovations in Catalytic Systems Utilizing this compound

Heterogenized this compound Catalysts

To enhance the reusability and simplify the separation of this compound from reaction mixtures, significant research has focused on its heterogenization. This involves immobilizing p-TsOH onto solid supports, transforming it from a homogeneous catalyst into a solid, heterogeneous one. This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency.

Various materials have been employed as supports for p-TsOH:

Polymers : Polystyrene has been used as a support for p-TsOH to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles. preprints.org Another approach involves the copolymerization of this compound with paraformaldehyde to create a novel polymeric solid acid catalyst with strong acidity. researchgate.net

Mesoporous Silica : Materials like MCM-41 have been functionalized with p-TsOH. These catalysts have proven to be green, efficient, and reusable for reactions such as the cross-aldol condensation to produce perfumery chemicals like jasminaldehyde. preprints.org The PTSA-MCM-41 catalyst showed no significant loss in activity after five cycles. preprints.org

Metal-Organic Frameworks (MOFs) : The Zr-based MOF, UiO-66, has been used as a support for p-TsOH. The resulting PTSA/UiO-66 catalyst, prepared by a simple impregnation method, demonstrates excellent stability and high activity for the esterification of fatty acids in biodiesel production. mdpi.com This catalyst could be reused for more than nine successive cycles. mdpi.com

These heterogenized catalysts retain the strong acidic properties of p-TsOH while offering the practical advantages of easy separation from the product stream via simple filtration and the potential for multiple reuse cycles, making them economically and environmentally attractive for industrial applications. preprints.orgmdpi.com

Synergistic Catalysis with this compound and Other Systems

The catalytic efficacy of this compound can be significantly enhanced when used in combination with other catalytic systems. This synergistic approach, where the combined catalytic activity is greater than the sum of the individual components, has led to the development of novel and highly efficient synthetic methods.

Examples of synergistic catalysis involving p-TsOH include:

Combination with Ionic Liquids : A temperature-responsive catalyst system has been developed by mixing p-TsOH with a thermoregulated ionic liquid (TRIL). acs.orgacs.org This system was used for the olefin alkylation of thiophenic sulfur (OATS) in gasoline. The combination properly adjusted the acid strength of p-TsOH and formed an anionic cluster that displayed better catalytic performance than p-TsOH alone. acs.org This system could be recycled 10 times with 100% conversion of thiophene. acs.org

Dual Organocatalysis : In the synthesis of coumarin (B35378) derivatives, a combination of p-TsOH monohydrate and piperidine (B6355638) has been shown to effectively catalyze the cyclization between salicylaldehydes and alkynoic esters. preprints.org This dual system provides various coumarin derivatives in good yields with high regioselectivity. preprints.org

Combination with Other Acids : For the synthesis of quinolines, a synergistic system using p-TsOH and triflimide (HNTf₂) has been developed. preprints.org This dual-acid approach facilitates the reaction, demonstrating how combining Brønsted acids can lead to improved catalytic outcomes.

Solvent-Free and Aqueous Media Catalysis with this compound

In line with the principles of green chemistry, this compound has been extensively utilized as a catalyst in reactions that proceed under solvent-free conditions or in aqueous media. preprints.org These approaches minimize the use of volatile organic compounds (VOCs), reducing environmental impact and often simplifying product isolation. tandfonline.com Water, being a cheap, non-toxic, and non-flammable solvent, is an ideal medium for many organic reactions. scielo.org.za

Solvent-Free Catalysis: p-TsOH has proven to be a highly effective catalyst for a variety of reactions under solvent-free or solid-state grinding conditions. tandfonline.com This technique is not only environmentally friendly but also often leads to higher yields and shorter reaction times.

Synthesis of Quinoxalines : The condensation of 1,2-diamines and 1,2-diketones proceeds efficiently by simply grinding the reactants with a catalytic amount of p-TsOH at room temperature, affording excellent yields of quinoxaline derivatives. tandfonline.comtandfonline.comingentaconnect.com

Synthesis of 1,5-Benzodiazepines : High yields of 2,3-dihydro-1H-1,5-benzodiazepines are achieved by heating o-phenylenediamine and various ketones with p-TsOH under solvent-free conditions. scialert.netscialert.net

Oxidation of Benzoins : The selective oxidation of benzoins to their corresponding benziles can be carried out in high yield by heating with p-TsOH in the absence of a solvent. iau.ir

Aqueous Media Catalysis: p-TsOH is also an effective catalyst in water, which can accelerate certain reactions.

Synthesis of Dicoumarols : The condensation of 4-hydroxycoumarin with aryl glyoxals or aryl aldehydes proceeds efficiently in refluxing water with p-TsOH as the catalyst. tandfonline.comscielo.org.za This method provides an environmentally safe route to these biologically active compounds with good to excellent yields. tandfonline.com

The table below highlights several transformations catalyzed by p-TsOH in green media.

| Reaction Type | Reactants | Medium | Conditions | Yield | Reference |

| Quinoxaline Synthesis | 1,2-Diamine, 1,2-Diketone | Solvent-Free | Grinding, Room Temp. | Excellent | ingentaconnect.com |

| 1,5-Benzodiazepine Synthesis | o-Phenylenediamine, Ketone | Solvent-Free | 80-85 °C | 92-96% | scialert.net |

| Dihydropyrimidinone Synthesis | Aldehyde, β-ketoester, Urea | Solvent-Free | Grinding | High | researchgate.net |

| Dicoumarol Synthesis | 4-Hydroxycoumarin, Aryl aldehyde | Water | Reflux | 65-94% | tandfonline.com |

| Benzoin Oxidation | Benzoin | Solvent-Free | 100 °C | High | iau.ir |

The versatility of p-TsOH as a catalyst in these environmentally benign systems underscores its importance in developing sustainable synthetic methodologies. preprints.orgrsc.org

Applications of P Toluenesulfonic Acid in Materials Science and Polymer Chemistry

p-Toluenesulfonic Acid as a Curing Agent in Polymerization

This compound is widely utilized as a strong acid catalyst to initiate or accelerate the curing reactions of thermosetting resins. These resins, upon curing, form highly cross-linked, three-dimensional networks that are rigid and heat-resistant. The use of p-TSA can significantly influence the curing process, often allowing for lower curing temperatures and faster reaction times. sid.irnih.gov

For instance, in phenolic resol resins, which traditionally require high temperatures (around 160°C) and pressure for curing, the addition of p-TSA can lower the curing temperature. sid.ir Research has shown that with the inclusion of p-TSA, the gel time of phenolic resins can be substantially reduced, making the process more cost-effective and manageable. sid.ir Adding just 4.5% by weight of p-TSA can result in a gel time of approximately 20 minutes at ambient temperature, which is highly suitable for many composite processing methods. sid.ir It is also used in curing epoxy resins and as a catalyst in the formation of polyacetal resins. epo.orggoogle.com

The primary role of p-TSA in the curing of thermosetting resins is to act as a proton donor, catalyzing polymerization and cross-linking reactions. The specific mechanism depends on the resin system involved.

In phenolic resins , p-TSA facilitates the condensation reactions between methylol groups and phenol (B47542) aromatic rings, leading to the formation of methylene (B1212753) bridges and the release of water. This acid-catalyzed mechanism helps to achieve a cross-linked network structure that is chemically similar to that obtained through thermal curing, although a complete network structure may not form at ambient temperatures. sid.ir The addition of p-TSA affects the curing rate and the degree of cross-linking in phenol-formaldehyde resins. nih.govnih.gov

In sucrose-based resins , p-TSA acts as an effective catalyst to cure sucrose (B13894) at lower temperatures than other acid catalysts. mdpi.com The curing mechanism involves the acid-catalyzed dehydration of sucrose to form 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF then serves as a monomer that undergoes self-condensation and polymerization to form furan-based polymers, creating the adhesive network. mdpi.com The presence of p-TSA significantly lowers the thermal decomposition temperature of sucrose, facilitating this conversion. mdpi.com

The general mechanism for acid-catalyzed esterification, relevant to many resin systems, involves the protonation of the carbonyl group of a carboxylic acid by p-TSA. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Subsequently, the protonation of a hydroxyl group forms water, which is an excellent leaving group, driving the reaction towards the formation of an ester linkage and a cross-linked polymer network. taylorandfrancis.com

The push for sustainable materials has led to increased research into bio-based adhesives, and p-TSA has emerged as a key catalyst in this area. researchgate.netusda.gov

In the development of bio-based wood adhesives , p-TSA has been shown to be a promising catalyst for adhesives made from sucrose. mdpi.com Sucrose is an inexpensive and readily available bio-resource. mdpi.com When catalyzed by p-TSA, sucrose-based adhesives can be cured more efficiently and at lower temperatures (e.g., 180°C) compared to systems using other acids. mdpi.com This makes p-TSA an effective catalyst for creating furan-based polymers from sucrose for wood adhesive applications. mdpi.com Research has also explored its use in adjusting the pH of lignin-based adhesives to control curing temperatures. nih.gov

p-TSA is also integral to the fabrication of composite materials . It is used as a hardener in phenol-formaldehyde-carbon composites (PFCC), which are utilized in high-temperature applications like protective coatings for rocket parts. nih.govmdpi.com The amount of p-TSA catalyst influences the curing rate and degree of cross-linking, which in turn affects the thermal properties of the final composite material. nih.govnih.govmdpi.com Studies have shown that varying the weight fraction of a p-TSA and phosphoric acid catalyst mixture can alter the thermal diffusivity of both the pure phenol-formaldehyde resin and the resulting carbon fiber composite. nih.govmdpi.comresearchgate.net Furthermore, p-TSA has been used as a dopant or sulfonating agent in the synthesis of composites like polyaniline/carbon nanotube and polyaniline/zinc oxide for applications in supercapacitors, where it enhances thermal stability and electrochemical performance. springerprofessional.deresearchgate.net

Table 1: Effect of this compound (PTSA) on Curing of Resins

| Resin System | Role of p-TSA | Key Findings | Reference |

|---|---|---|---|

| Phenolic Resol Resin | Curing Agent/Catalyst | Reduces curing temperature from ~160°C. 4.5 wt% PTSA achieves a gel time of ~20 min at ambient temperature. | sid.ir |

| Sucrose-Based Adhesive | Acid Catalyst | Enables curing at lower temperatures (180°C). Promotes the formation of furan (B31954) polymers via HMF. | mdpi.com |

| Phenol-Formaldehyde-Carbon Composite | Curing Catalyst | Affects curing rate and degree of cross-linking, influencing the final thermal properties of the composite. | nih.govmdpi.com |

| Polyaniline/ZnO Composite | Sulfonating Agent | Improves structural and electrochemical properties for supercapacitor applications. | springerprofessional.de |

Catalytic Hydrolysis of Polymers Mediated by this compound

Beyond polymerization, p-TSA is a potent catalyst for the depolymerization of certain polymers through hydrolysis. This application is particularly relevant for chemical recycling, where waste polymers are broken down into their constituent monomers for reuse.

The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic, is a significant area of research. researchgate.net Hydrolysis is a key method for depolymerizing PET back into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). researchgate.net While this process can be catalyzed by strong acids or bases, these methods often generate significant wastewater and are costly. rsc.org

This compound has been identified as a highly effective and more environmentally friendly catalyst for PET hydrolysis. rsc.orgscispace.com Studies have demonstrated that concentrated p-TSA can achieve nearly 100% degradation of PET, yielding 96.2% terephthalic acid within 90 minutes at 150°C. rsc.org This is significantly faster than using concentrated sulfuric acid, which requires over 5 hours at the same temperature to achieve a similar result. rsc.org

A major advantage of using p-TSA is its recoverability. After the TPA product is separated by filtration, the p-TSA can be recovered from the filtrate through simple concentration and crystallization and reused for multiple cycles without a significant loss of catalytic efficiency. rsc.org This makes the process more sustainable and cost-effective. rsc.org The use of p-TSA is considered a feasible and green strategy for the hydrolysis of waste PET. rsc.org

Understanding the reaction kinetics is crucial for optimizing industrial processes. Kinetic studies on polymer hydrolysis catalyzed by p-TSA provide insights into reaction rates, activation energies, and optimal process conditions.

For the hydrolysis of PET catalyzed by concentrated p-TSA, the reaction kinetics conform to a first-order reaction. rsc.org The process exhibits a relatively low apparent activation energy, reported to be in the range of 76.4–125.4 kJ mol⁻¹. rsc.org This is lower than the activation energy for PET hydrolysis catalyzed by terephthalic acid itself (220 kJ mol⁻¹), indicating that p-TSA is a more efficient catalyst for this reaction. researchgate.net

Kinetic studies have also been performed for other p-TSA catalyzed reactions, such as the esterification of pentaerythritol (B129877) with acrylic acid. researchgate.net In this case, the activation energy for the mono-esterification step was found to be 34.57 kJ·mol⁻¹, while the di-esterification step was 23.23 kJ·mol⁻¹. researchgate.net Similarly, the p-TSA catalyzed acetylation of 1,2-propylene glycol was modeled as a reversible second-order reaction, with activation energies for the consecutive acetylation steps determined to be 56 and 47 kJ/mol, respectively. researchgate.net These kinetic models are essential for designing and simulating continuous reactor configurations for chemical production and recycling processes. researchgate.netacs.org

Table 2: Kinetic Data for this compound (p-TSA) Catalyzed Reactions

| Reaction | Reaction Order | Apparent Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|

| PET Hydrolysis | First-order | 76.4–125.4 kJ/mol | p-TSA is a highly efficient and reusable catalyst for PET degradation. | rsc.org |

| Acetylation of 1,2-Propylene Glycol | Second-order (reversible) | 56 kJ/mol (1st acetylation), 47 kJ/mol (2nd acetylation) | Provides predictive capabilities for processes like reactive distillation. | researchgate.net |